REACTION_CXSMILES
|
[C:1]1([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:6]=[CH:5][C:4]([C:7]2([C:10]#N)[CH2:9][CH2:8]2)=[CH:3][CH:2]=1.[OH-:18].[K+].C(O)C[OH:22]>O>[C:1]1([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:6]=[CH:5][C:4]([C:7]2([C:10]([OH:22])=[O:18])[CH2:9][CH2:8]2)=[CH:3][CH:2]=1 |f:1.2|
|
Name
|
|
Quantity
|
63 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C1(CC1)C#N)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1130 mmol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(reaction complete by LCMS)
|
Type
|
CUSTOM
|
Details
|
to precipitate the product
|
Type
|
FILTRATION
|
Details
|
The product was filtered overnight on a large Buchner (product
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
formed a gel like suspension)
|
Type
|
EXTRACTION
|
Details
|
The resulting wet solid was extracted with CH2Cl2 (˜2 L) and water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C1(CC1)C(=O)O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |